Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

Description

Contextualizing Synthetic Peptide Substrates in Enzymatic Investigations

Synthetic peptides are crucial for characterizing enzymes and producing antibodies. nih.gov They are short chains of amino acids designed to mimic the natural substrates of specific enzymes. acs.org In enzymatic assays, these synthetic substrates are instrumental in quantifying enzyme activity. nih.govmedchemexpress.com The design of these peptides is a meticulous process, often involving the replication of a native substrate's sequence or a consensus sequence from several substrates to ensure rapid and specific enzymatic reactions. acs.org

The utility of synthetic peptides extends across various research areas, including the study of kinases, phosphatases, deacylases, transferases, and numerous proteases. acs.org However, a primary challenge in their use is their susceptibility to degradation by peptidases, owing to their shorter length compared to full-length protein substrates. acs.org To overcome limitations associated with their small size, researchers have developed methods to ligate these peptides to carrier proteins, enhancing their stability and utility in various assay systems. nih.gov

Historically, the study of proteolytic enzymes was hampered by the complexity of protein substrates. The introduction of low-molecular-weight synthetic peptides and their ester analogs, which simulate the specificity of these enzymes, marked a significant advancement in the field. pnas.org This innovation, coupled with the discovery of natural and synthetic protease inhibitors, has allowed for a more detailed chemical characterization of enzyme active sites and a deeper understanding of their mechanisms. pnas.org

Structural Genesis and Foundational Research Applications of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

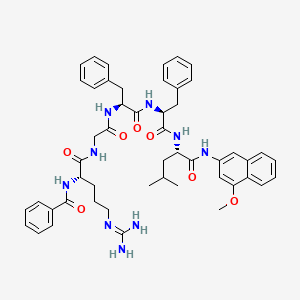

This compound is a chemically synthesized peptide with a specific sequence of amino acids: Arginine, Glycine, Phenylalanine, Phenylalanine, and Leucine (B10760876). The "Bz" at the N-terminus represents a benzoyl group, and "4MbNA" (4-methoxy-β-naphthylamine) is a fluorogenic group attached to the C-terminus. This unique structure, combining aromatic and aliphatic amino acids, enhances its binding affinity and specificity. chemimpex.com

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C50H59N9O7 |

| Molecular Weight | 898.08 g/mol |

| CAS Number | 99112-24-0 |

| Appearance | White Powder |

| Source | Synthetic |

Data sourced from HongTide Biotechnology hongtide.com

Historical Development as a Biochemical Probe

The development of synthetic substrates like this compound is rooted in the broader history of protease research. Early studies of proteases like pepsin, trypsin, and chymotrypsin (B1334515) date back to the 19th and early 20th centuries. nih.gov However, significant progress in understanding their structure and function accelerated with the advent of advanced techniques in protein chemistry. pnas.org

The synthesis of specific peptide substrates was a pivotal step, allowing researchers to move beyond complex protein substrates and conduct more controlled kinetic studies. pnas.org These synthetic tools have been instrumental in classifying proteases into families based on their mechanistic and structural similarities, such as serine, cysteine, aspartic, and metallo-peptidases. pnas.org

Overview of its Role in Peptidase Research

This compound is primarily recognized as a fluorogenic substrate for the lysosomal aspartyl protease, cathepsin D. hongtide.comechelon-inc.com Upon cleavage of the peptide bond by the enzyme, the fluorescent 4-methoxy-β-naphthylamine (4MβNA) group is released. The resulting fluorescence can be measured to quantify the enzyme's activity. echelon-inc.com

Research has shown that this compound is hydrolyzed by aspartic peptidases and this activity is inhibited by pepstatin A. semanticscholar.org It has been utilized in studies of aspartic peptidases in various organisms, including human pathogenic trypanosomatids. semanticscholar.org In the context of the digestive processes of insects like Rhodnius prolixus, a related substrate, Bz-Arg-Gly-Phe-Phe-Pro-4M2NA, has been used to assess the activity of aspartic peptidases. nih.gov

The compound's utility extends to broader biochemical research, where it is used to study protein interactions and signaling pathways. chemimpex.comchemimpex.com Its ability to mimic natural peptides allows for the exploration of its effects on various biological systems. chemimpex.com

Table 2: Research Applications of this compound and Related Compounds

| Application Area | Specific Use | Organism/System Studied | Reference Compound |

|---|---|---|---|

| Enzyme Kinetics | Substrate for Cathepsin D | General Biochemical Assays | This compound |

| Pathogen Research | Studying Aspartic Peptidases | Human Pathogenic Trypanosomatids | This compound |

| Insect Physiology | Assessing Digestive Peptidases | Rhodnius prolixus | Bz-Arg-Gly-Phe-Phe-Pro-4M2NA |

| Drug Development | Peptide-based Drug Design | General Research | Bz-Arg-Gly-Phe-Phe-Pro-4MbNA·HCl |

| Biochemical Research | Investigating Protein Interactions | Various Biological Systems | This compound |

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGMILTYFXNDF-IWWWZYECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H59N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99112-24-0 | |

| Record name | 99112-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Characterization of Bz Arg Gly Phe Phe Leu 4mbna As a Peptidase Substrate

Elucidation of Enzymatic Cleavage Mechanisms

Analysis of Subsite Recognition and Binding Affinity at the Active Site

The interaction between a peptidase and its substrate is governed by the specific recognition of amino acid residues of the substrate by corresponding subsites in the enzyme's active site. The structure of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is tailored to fit the active site of certain aspartic peptidases like cathepsin D.

The active site of peptidases is often described as a series of subsites (S), which accommodate the amino acid residues (P) of the substrate. The numbering of these subsites (S4, S3, S2, S1, S1', S2', etc.) corresponds to the position of the amino acid residues of the substrate relative to the scissile bond. For this compound, the arrangement in the active site of an enzyme like cathepsin D would be as follows:

| Substrate Residue | Position | Corresponding Enzyme Subsite |

| Bz-Arg | P4 | S4 |

| Gly | P3 | S3 |

| Phe | P2 | S2 |

| Phe | P1 | S1 |

| Leu | P1' | S1' |

| 4MbNA | - | - |

The specificity of an enzyme for a particular substrate is determined by the binding affinity of the individual amino acid residues for these subsites. For many aspartic peptidases, there is a preference for large, hydrophobic amino acids in the P1 and P1' positions, which explains the presence of phenylalanine and leucine (B10760876) at these key positions in this compound. semanticscholar.org The interactions at these subsites are critical for the proper positioning of the scissile bond for catalysis.

Influence of Inhibitors on this compound Hydrolysis

The use of inhibitors is a fundamental approach to characterizing enzyme mechanisms and active site architecture. The hydrolysis of this compound can be modulated by various peptidase inhibitors, providing insights into the enzyme's catalytic strategy.

Pepstatin A: Pepstatin A is a potent, naturally occurring inhibitor of aspartic peptidases, including cathepsin D. semanticscholar.orgviamedica.pl It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding. The structure of pepstatin A mimics the transition state of the peptide bond hydrolysis, allowing it to bind with very high affinity to the active site. When introduced into an assay containing cathepsin D and this compound, pepstatin A will compete with the substrate for access to the enzyme's active site, leading to a decrease in the rate of 4MbNA release. The degree of inhibition is dependent on the concentration of pepstatin A. For instance, in studies on a leishmanial aspartic peptidase, pepstatin A at a concentration of 15 µM caused a 70% inhibition of the hydrolysis of a synthetic substrate. semanticscholar.org

Diazoacetylnorleucine Methyl Ester (DAN): Diazoacetylnorleucine methyl ester is another inhibitor of aspartic peptidases. core.ac.uknih.gov Unlike the reversible competitive inhibition of pepstatin A, DAN often acts as an irreversible inhibitor, particularly in the presence of Cu²⁺ ions. core.ac.uk It covalently modifies a catalytically essential aspartic acid residue within the active site of the enzyme. core.ac.uk This modification permanently inactivates the enzyme. In the context of a this compound hydrolysis assay, the addition of DAN would lead to a time-dependent, irreversible loss of cathepsin D activity. Research has shown that DAN can inhibit the hydrolysis of this compound by a leishmanial aspartic peptidase. semanticscholar.org

The type of inhibition can be determined by analyzing the kinetic data obtained in the presence of the inhibitor.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increases |

| Non-Competitive | Decreases | Unchanged |

This compound is an excellent reporter substrate for evaluating the potency and selectivity of various inhibitors. By measuring the rate of hydrolysis of this substrate in the presence of different concentrations of an inhibitor, one can determine key inhibitory parameters.

Inhibitor Potency: The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50%. These values can be determined by performing kinetic assays with this compound at a fixed concentration and varying concentrations of the inhibitor.

Inhibitor Selectivity: Many peptidases share structural similarities, which can make it challenging to develop selective inhibitors. This compound can be used to assess the selectivity of an inhibitor for cathepsin D over other peptidases. This is achieved by comparing the inhibitor's potency (Ki or IC50) against a panel of different enzymes, each with its own specific fluorogenic substrate. For example, if an inhibitor exhibits a significantly lower Ki value for cathepsin D in an assay using this compound compared to its Ki value for another peptidase, it is considered to be selective for cathepsin D. This is crucial in drug development to minimize off-target effects.

Methodological Development and Applications of Bz Arg Gly Phe Phe Leu 4mbna in Enzyme Assays

Establishment of Spectrophotometric and Fluorometric Assays for Peptidase Activity

The utility of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA lies in its ability to be cleaved by target peptidases, releasing the 4MbNA moiety. This release can be quantified to determine enzyme activity, forming the basis of various assay formats.

While primarily known as a fluorogenic substrate, the core principle of enzymatic cleavage of this compound to release a detectable group is adaptable for colorimetric assays. In a typical colorimetric setup, after the enzymatic reaction, a coupling reagent is added that reacts with the liberated 4-methoxy-β-naphthylamine to produce a colored product. The intensity of this color, measured with a spectrophotometer, is directly proportional to the amount of cleaved substrate and thus to the peptidase activity.

Optimization of these protocols involves several key parameters to ensure accuracy and reliability. This includes determining the optimal pH and temperature for the specific enzyme being assayed, as different peptidases exhibit maximal activity under varying conditions. For instance, lysosomal proteases like cathepsin D generally function optimally in acidic environments. The concentration of the substrate, this compound, is another critical factor; it should be sufficient to saturate the enzyme, ensuring the reaction rate is dependent on enzyme concentration rather than substrate availability. Incubation time must also be carefully controlled to ensure the reaction proceeds within the linear range, avoiding substrate depletion or product inhibition.

A generalized protocol for a colorimetric assay would involve:

Incubation of the enzyme source (e.g., purified enzyme, cell lysate) with this compound in an appropriate buffer.

Stopping the reaction after a defined period.

Addition of a diazonium salt, such as Fast Garnet GBC, which couples with the released 4MbNA to form an azo dye.

Measurement of the absorbance at a specific wavelength (e.g., 520 nm).

The data is then typically calibrated against a standard curve generated with known concentrations of 4-methoxy-β-naphthylamine to quantify the enzymatic activity.

Fluorometric assays using this compound offer significantly higher sensitivity compared to their colorimetric counterparts. This enhanced sensitivity is due to the inherent properties of the fluorogenic 4MbNA group. When attached to the peptide chain, its fluorescence is quenched. Upon enzymatic cleavage, the free 4-methoxy-β-naphthylamine is released, resulting in a measurable increase in fluorescence. echelon-inc.com

These assays can be performed in real-time, allowing for the continuous monitoring of enzyme kinetics. The reaction is set up in a fluorometer, and the increase in fluorescence is recorded over time. This provides detailed information about the reaction rate and can be used to determine kinetic parameters such as Km and Vmax.

The excitation and emission wavelengths for the liberated 4-methoxy-β-naphthylamine are approximately 335-350 nm and 410-440 nm, respectively. echelon-inc.com Similar to colorimetric assays, optimization of buffer conditions, substrate concentration, and temperature is crucial for obtaining accurate and reproducible results. The high sensitivity of fluorometric detection makes it particularly suitable for studies involving low enzyme concentrations or for screening large numbers of samples.

| Parameter | Spectrophotometric Assay | Fluorometric Assay |

| Detection Principle | Formation of a colored product | Release of a fluorescent group |

| Sensitivity | Lower | Higher |

| Real-Time Monitoring | Endpoint measurement | Continuous monitoring possible |

| Instrumentation | Spectrophotometer | Fluorometer |

| Typical Reagent | Diazonium salt (e.g., Fast Garnet GBC) | None required for detection |

Implementation in Cellular and Subcellular Peptidase Activity Assays

The application of this compound extends beyond purified enzyme systems to more complex biological samples, providing insights into cellular processes.

In in vitro systems, such as cell cultures, this compound can be used to probe the activity of intracellular peptidases involved in protein degradation. semanticscholar.org For example, cathepsin D, a primary target of this substrate, is a key lysosomal aspartyl protease involved in the breakdown of cellular proteins. echelon-inc.com By introducing this compound to cell lysates or permeabilized cells, researchers can measure the activity of this and other peptidases that recognize the substrate's sequence. This can help in understanding the regulation of protein turnover under different physiological or pathological conditions. The hydrolysis of this substrate by target enzymes can be inhibited by specific inhibitors like pepstatin A, confirming the involvement of aspartic peptidases. semanticscholar.org

To investigate the activity of peptidases within specific cellular compartments, subcellular fractionation techniques are often employed. Tissues or cells can be homogenized, and through differential centrifugation, fractions enriched in specific organelles, such as lysosomes, can be isolated.

Assays using this compound are particularly valuable for measuring the endogenous activity of cathepsin D within these lysosomal fractions. hongtide.comechelon-inc.com This allows for the characterization of lysosomal proteolytic function and how it may be altered in disease states. For instance, studies have utilized this substrate to assess cathepsin D activity in homogenates and lysosomal preparations from various cell types. hongtide.com The results from such assays provide a direct measure of the functional capacity of these enzymes in their near-native environment.

| Application | System | Information Gained |

| Protein Degradation | Cell Lysates, Permeabilized Cells | Overall intracellular peptidase activity, regulation of protein turnover. semanticscholar.org |

| Endogenous Activity | Tissue Homogenates, Lysosomal Fractions | Activity of specific peptidases in their native subcellular location. hongtide.com |

Integration into High-Throughput Screening Methodologies

The fluorogenic nature of this compound makes it highly amenable to high-throughput screening (HTS) applications. HTS platforms are used to rapidly test large libraries of chemical compounds for their ability to modulate the activity of a biological target, in this case, peptidases like cathepsin D.

In a typical HTS setup, the enzymatic reaction is carried out in microtiter plates, with each well containing the enzyme, the substrate, and a different test compound. The fluorescence is measured simultaneously for all wells using a plate-reading fluorometer. A decrease or increase in fluorescence relative to a control indicates that the compound is an inhibitor or activator of the enzyme, respectively.

The robustness and sensitivity of the assay using this compound are critical for its successful integration into HTS. The clear, strong signal generated upon substrate cleavage allows for the reliable identification of "hits" from large compound libraries. This has significant implications for drug discovery, as identifying modulators of peptidase activity is a key strategy in the development of new therapeutics for a variety of diseases, including cancer and neurodegenerative disorders. The principles of HTS can be applied to screen for inhibitors of cathepsin D, a protease implicated in conditions such as breast cancer metastasis. echelon-inc.com

Adaptation for Automated Screening of Peptidase Modulators

The transition of an enzyme assay from a manual, low-throughput format to an automated one is critical for large-scale screening of peptidase modulators. The adaptation of the this compound-based assay for automated screening involves several key considerations to ensure robustness, reliability, and speed.

Automated screening systems, which often utilize robotic liquid handlers and plate readers, necessitate a streamlined workflow. The assay principle relies on the cleavage of this compound by cathepsin D, which liberates the fluorescent group 4-methoxy-β-naphthylamine (4MbNA). The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. In an automated setup, this process is performed in multi-well plates, typically 96 or 384 wells, allowing for the simultaneous testing of thousands of compounds.

The process begins with the automated dispensing of assay components into the wells. This includes the cathepsin D enzyme, the test compounds (potential inhibitors or activators), and the assay buffer. Following a pre-incubation period to allow for the interaction between the enzyme and the modulators, the reaction is initiated by the addition of the this compound substrate. The plates are then incubated for a defined period, after which the fluorescence is read by an automated plate reader.

Key parameters that are optimized for automated screening include reagent stability, dispensing precision, and the signal-to-background ratio. The stability of the enzyme and substrate under the prolonged run times of an automated screen is crucial. The use of appropriate buffers and the control of environmental conditions, such as temperature, are important factors. The precision of liquid handling is paramount to ensure well-to-well consistency and the accurate determination of inhibitor potency.

A typical automated screening workflow for cathepsin D inhibitors using this compound would involve the steps outlined in the table below.

| Step | Description | Typical Parameters for Automated Screening |

| 1. Reagent Preparation | Preparation of stock solutions of cathepsin D, this compound, and test compounds. | Enzyme in a suitable buffer (e.g., sodium acetate, pH 3.5-5.5); Substrate dissolved in DMSO; Compounds in DMSO. |

| 2. Compound Dispensing | Automated transfer of test compounds from a library to the assay plates. | Nanoliter to microliter volumes are dispensed to achieve final screening concentrations (e.g., 1-20 µM). |

| 3. Enzyme Addition | Dispensing of cathepsin D enzyme solution to all wells except for negative controls. | A pre-determined optimal concentration of the enzyme is used to ensure a linear reaction rate. |

| 4. Pre-incubation | Incubation of the enzyme with the test compounds to allow for binding. | Typically 10-30 minutes at room temperature or 37°C. |

| 5. Substrate Addition | Automated addition of the this compound substrate to initiate the enzymatic reaction. | Final substrate concentration is often near the Km value to ensure sensitivity to competitive inhibitors. |

| 6. Reaction Incubation | Incubation of the reaction mixture to allow for substrate cleavage. | 30-60 minutes at 37°C. |

| 7. Fluorescence Reading | Measurement of fluorescence intensity using an automated plate reader. | Excitation wavelength around 330-350 nm and emission wavelength around 410-440 nm. bpsbioscience.com |

| 8. Data Analysis | Automated calculation of percentage inhibition and identification of "hits". | Comparison of fluorescence in test wells to positive (no inhibitor) and negative (no enzyme) controls. |

The successful adaptation of this assay to an automated format enables high-throughput screening (HTS) campaigns to identify novel cathepsin D modulators, which are valuable for research into conditions where this enzyme is implicated, such as cancer and neurodegenerative diseases. bpsbioscience.comresearchgate.net

Optimization for Miniaturized Assay Formats

Miniaturization of enzyme assays, typically into 384- or 1536-well plate formats, offers significant advantages in terms of reduced reagent consumption, lower cost per well, and increased throughput. The optimization of the this compound-based assay for miniaturized formats requires careful consideration of several factors to maintain data quality.

As the total assay volume decreases, the impact of factors such as evaporation, surface tension effects, and dispensing accuracy becomes more pronounced. Therefore, optimization is crucial. Key areas of optimization include reagent concentrations, incubation times, and the choice of microplates.

The concentrations of both the cathepsin D enzyme and the this compound substrate may need to be adjusted. In smaller volumes, higher enzyme concentrations might be necessary to achieve a sufficient signal within a reasonable timeframe. Conversely, substrate concentration may be optimized to balance signal intensity with the potential for substrate inhibition or inner filter effects at high concentrations.

Incubation times may also need to be re-evaluated. Shorter incubation times can help to mitigate the effects of evaporation, especially in plates without lids or seals. The use of specialized low-volume, non-binding surface microplates is often recommended to prevent protein and compound adsorption to the plastic, which can be a significant issue in miniaturized formats.

The table below outlines key optimization parameters for miniaturizing the cathepsin D assay using this compound.

| Parameter | Optimization Considerations for Miniaturized Formats (e.g., 384-well) | Rationale |

| Total Assay Volume | Reduction from 100-200 µL (96-well) to 10-50 µL (384-well). | Reduces reagent costs and allows for higher density screening. |

| Enzyme Concentration | May need to be increased to maintain a robust signal in a smaller volume. | To ensure the reaction proceeds at a measurable rate within the desired timeframe. |

| Substrate Concentration | Optimized to be at or slightly above the Km value to ensure sensitivity and a linear response. | Avoids substrate depletion and minimizes potential for inner filter effects. |

| Incubation Time | Often shortened to minimize evaporation and well-to-well variability. | Crucial for maintaining assay consistency in open-well formats. |

| Microplate Type | Use of low-volume, black, non-binding surface plates. nih.gov | Black plates reduce well-to-well crosstalk and background fluorescence. Non-binding surfaces prevent loss of enzyme and compounds. |

| Liquid Handling | Use of high-precision, low-volume acoustic or tip-based dispensers. | Ensures accurate and reproducible dispensing of nanoliter volumes, which is critical for dose-response studies. |

| Signal Detection | Use of sensitive fluorescence plate readers capable of reading high-density formats. | Necessary to detect the lower total fluorescence signal generated in smaller volumes. |

The successful optimization of the this compound assay for miniaturized formats significantly enhances its utility for large-scale drug discovery efforts, enabling the screening of extensive compound libraries in a time- and cost-effective manner.

Bz Arg Gly Phe Phe Leu 4mbna in Advancing Biological Systems Research

Contribution to the Elucidation of Proteolytic Processing Pathways

Proteolytic processing is a fundamental biological process where proteins are cleaved by proteases to become active, be degraded, or to generate smaller bioactive peptides. Bz-Arg-Gly-Phe-Phe-Leu-4MbNA and its analogs serve as specific substrates to identify and characterize the enzymes involved in these pathways.

A key enzyme that cleaves this substrate is Cathepsin D, an aspartyl protease found in lysosomes. hongtide.combachem.com Research on the closely related substrate, Bz-Arg-Gly-Phe-Phe-Pro-4MbNA, has been instrumental in understanding the role of Cathepsin D in tissue remodeling. For instance, its activity has been localized in the postpartum rat uterus, where it is involved in the degradation of the intercellular matrix components like collagen within lysosomes of smooth muscle cells, macrophages, and fibroblasts. This highlights the participation of Cathepsin D in both intracellular and extracellular collagen degradation during tissue involution.

Furthermore, studies on the degradation of other structurally similar peptides, such as the enkephalin-containing octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (YGGFMRGL), by synaptic membranes have helped to unravel complex proteolytic mechanisms in the brain. nih.gov By analyzing the cleavage products, researchers identified angiotensin-converting enzyme (ACE) as the primary peptidase responsible for its degradation, demonstrating how specific substrates can be used to map out enzymatic pathways in complex tissues. nih.gov

Research into Enzyme-Substrate Interactions in Complex Biological Milieus

Understanding how enzymes and their substrates interact within the crowded and intricate environment of a cell or organism is crucial. This compound is particularly useful for such studies because its cleavage can be monitored in complex biological samples, such as cell lysates or even within pathogenic organisms.

Research on human pathogenic trypanosomatids, the protozoan parasites responsible for diseases like Leishmaniasis, has utilized this compound. semanticscholar.org Studies have shown that aspartic peptidases within these parasites can hydrolyze this substrate. semanticscholar.org This activity was notably inhibited by pepstatin A, a classic inhibitor of aspartic proteases. semanticscholar.org Such findings are pivotal, as they indicate that these enzymes could be potential drug targets. The ability to assay enzyme activity directly in the context of the parasite provides valuable information on the enzyme's function and its potential for therapeutic intervention. semanticscholar.orgresearchgate.net

The principles of studying enzyme-substrate interactions are further underscored by research on microbial serine proteases. While not directly involving this compound, these studies show how modifying the peptide sequence (e.g., at the P'1 position) affects hydrolysis rates (kcat/Km) by enzymes like thermitase and subtilisin. nih.gov This highlights the sensitive nature of enzyme-substrate recognition, which can be effectively probed using a library of synthetic substrates.

Utility as a Research Tool for Investigating Endogenous Peptidases and Their Substrates

The design of this compound makes it an excellent tool for identifying and quantifying the activity of specific endogenous peptidases. The peptide sequence provides specificity for certain proteases, primarily Cathepsin D, while the 4-methoxy-β-naphthylamide (4MbNA) group serves as a fluorogenic reporter. hongtide.combachem.com When the bond between the peptide and the 4MbNA moiety is cleaved by the target enzyme, the released 4MbNA fluoresces, providing a measurable signal that is proportional to enzyme activity.

This direct, quantifiable readout is invaluable for biochemical assays. For example, the related substrate Bz-Arg-Gly-Phe-Phe-Pro-4MbNA is used for the colorimetric or fluorometric determination of Cathepsin D activity. hongtide.com The process involves the initial cleavage of the Phe-Phe bond by Cathepsin D, followed by the action of a second enzyme, dipeptidyl aminopeptidase (B13392206) II, to liberate the fluorescent 4-methoxy-β-naphthylamine. sigmaaldrich.com This two-step assay allows for specific measurement of Cathepsin D activity in various biological samples.

The utility of such substrates extends to screening for enzyme inhibitors, a critical step in drug discovery. For instance, HIV protease inhibitors have been shown to inhibit aspartic peptidase activity in Leishmania species, a finding facilitated by the use of synthetic substrates to measure enzyme activity. semanticscholar.orgresearchgate.net

Research Findings on Related Cathepsin D Substrates

| Substrate | Enzyme System | Key Finding |

| Bz-Arg-Gly-Phe-Phe-Pro-4MbNA | Post-partum rat uterus | Localized Cathepsin D activity, revealing its role in extracellular matrix degradation. citius.technology |

| Bz-Arg-Gly-Phe-Phe-Pro-4MbNA | Leishmania parasites | Hydrolyzed by parasite aspartic peptidases; inhibited by pepstatin A. semanticscholar.org |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 | Purified Cathepsin D and E | Serves as a highly sensitive fluorogenic substrate for both enzymes, useful for mechanistic studies. peptide.co.jp |

Application in Modeling Peptide-Based Biological Mimicry

Peptide-based molecules are increasingly used to mimic natural peptides and study their roles in signaling pathways or to develop new therapeutics. The structure of this compound allows it to act as a mimic of natural peptide substrates, enabling the study of enzyme-ligand interactions and their downstream effects.

The trifluoroacetate (B77799) salt of this compound is utilized in the synthesis of peptide-based drugs. chemimpex.com Its ability to mimic natural biological processes is a key feature in developing innovative treatments, particularly in fields like oncology and immunology where protease activity is often dysregulated. chemimpex.com The unique structure, combining both aromatic and aliphatic amino acids, enhances its binding affinity and specificity, making it a valuable building block for targeted therapies. chemimpex.com

Similarly, the related compound Bz-Arg-Gly-Phe-Phe-Pro-4MbNA is employed in assays to understand protein interactions and cellular signaling pathways. chemimpex.com By mimicking natural peptides, it allows researchers to probe the effects on biological systems, which can lead to advancements in treatments for various diseases. chemimpex.com The development of protease-activated prodrugs, such as those targeting Cathepsin B with a Gly-Phe-Leu-Gly linker, further illustrates the power of peptide mimicry. thno.org In these systems, a cytotoxic drug is attached to a peptide sequence that is specifically cleaved by a tumor-associated protease, leading to targeted drug release and reduced systemic toxicity. thno.org

Advanced Research Trajectories and Innovations with Bz Arg Gly Phe Phe Leu 4mbna

Rational Design of Modified Peptidic Probes Based on the Bz-Arg-Gly-Phe-Phe-Leu-4MbNA Scaffold

The this compound sequence serves as a foundational scaffold for the rational design of next-generation peptidic probes. The core principle behind its utility is the cleavage of the peptide bond by a target peptidase, which liberates the 4-methoxy-β-naphthylamine (4MbNA) fluorophore, resulting in a detectable increase in fluorescence. Researchers can systematically modify this scaffold to enhance its specificity, sensitivity, and cellular uptake, thereby creating a diverse toolkit for studying peptidase function.

Key Modification Strategies:

Amino Acid Substitution: Altering the amino acid sequence can fine-tune the substrate's selectivity for different peptidases. For instance, while the core Phe-Phe-Leu motif is recognized by certain cathepsins, substituting leucine (B10760876) with proline creates a substrate with different specificity profiles, such as Bz-Arg-Gly-Phe-Phe-Pro-4MbNA, which is a known substrate for the lysosomal aspartyl protease, Cathepsin D. nih.govechelon-inc.com

N- and C-Terminal Modifications: The N-terminal benzoyl group provides stability against non-specific degradation by aminopeptidases. This protecting group can be replaced with other moieties to alter solubility or introduce new functionalities. Similarly, the C-terminal 4MbNA can be substituted with other fluorophores that offer different excitation and emission wavelengths, enabling multiplexed assays.

Introduction of Non-Natural Amino Acids: Incorporating unnatural amino acids can confer resistance to degradation by other enzymes, thereby increasing the probe's stability and specificity in complex biological environments like cell lysates or in vivo.

Conjugation to Delivery Vehicles: To enhance cellular uptake for live-cell imaging, the peptide scaffold can be conjugated to cell-penetrating peptides (CPPs) or other delivery vectors. This modification allows for real-time monitoring of peptidase activity within intact cellular compartments.

These rational design approaches transform the basic this compound structure into highly specialized probes for nuanced biochemical investigation.

Contributions to the Identification and Validation of Novel Peptidase Targets in Pre-clinical Research Models

Fluorogenic substrates like this compound are instrumental in identifying and validating the roles of specific peptidases in disease models. By providing a direct readout of enzymatic activity, these probes allow researchers to connect peptidase function to pathological processes.

Investigating Peptidase Involvement in Experimental Oncology Models

Peptidases, particularly cathepsins, are frequently dysregulated in cancer, where they contribute to tumor growth, invasion, and metastasis. echelon-inc.comechelon-inc.com Substrates based on the Arg-Gly-Phe-Phe-Leu scaffold are valuable for probing these activities in cancer cell lines and animal models.

For example, Cathepsin D, a potential target for probes derived from this scaffold, is overexpressed in various tumors and is often considered a marker of poor prognosis in breast cancer. echelon-inc.com Researchers can use these fluorogenic substrates to:

Quantify Peptidase Activity in Tumor Lysates: By incubating tumor and normal tissue extracts with the substrate, researchers can measure and compare the levels of specific peptidase activity, providing functional validation of expression data.

Screen for Peptidase Inhibitors: The substrate provides a straightforward method for high-throughput screening of small molecule libraries to identify potential therapeutic agents that inhibit peptidase activity. A reduction in fluorescence signal in the presence of a test compound indicates successful inhibition.

Visualize Peptidase Activity in Situ: In histochemical studies, analogs of this substrate can be used to map the localization of peptidase activity within tumor microenvironments, helping to understand the spatial dynamics of processes like tissue remodeling and invasion. nih.gov

Table 1: Application of Peptidase Substrates in Oncology Research

| Research Application | Methodology | Expected Outcome |

|---|---|---|

| Target Validation | Enzyme assays with tumor vs. normal tissue lysates using a fluorogenic substrate. | Quantifiable difference in peptidase activity, confirming functional upregulation in cancer. |

| Inhibitor Screening | High-throughput screening of compound libraries with purified enzyme and substrate. | Identification of compounds that reduce fluorescence, indicating potential therapeutic leads. |

| Activity Localization | Histochemical staining of tumor sections with a chromogenic or fluorogenic substrate. | Visualization of peptidase activity hotspots within the tumor and surrounding stroma. |

Exploration of Peptidase Roles in Immunological Response Mechanisms

Peptidases play critical roles in the immune system, including antigen presentation, cytokine processing, and immune cell activation. Dysregulation of these enzymes can contribute to inflammatory and autoimmune diseases. The this compound scaffold can be adapted to study these processes.

Potential Research Applications in Immunology:

Monitoring Peptidase Activity in Immune Cells: Lysates from macrophages, neutrophils, or lymphocytes can be assayed to determine how peptidase activity changes in response to inflammatory stimuli.

Antigen Processing Pathways: Some cathepsins are essential for the degradation of antigens within the endo-lysosomal pathway for presentation by major histocompatibility complex (MHC) class II molecules. Substrates can be used to study the activity of these specific cathepsins in antigen-presenting cells.

Inflammasome Activation: Certain peptidases are involved in the cleavage and activation of pro-inflammatory cytokines. Fluorogenic substrates can be used to investigate the activity of these enzymes during inflammasome activation.

By providing a means to measure enzymatic function directly, these probes offer a more dynamic view of immunological processes than static measurements of protein expression.

Development of Advanced Biochemical Research Tools and Diagnostic Reagents

The core structure of this compound lends itself to the development of more sophisticated research tools beyond simple activity assays. nih.gov By modifying the reporter group or incorporating reactive "warheads," this scaffold can be converted into activity-based probes (ABPs).

ABPs are powerful reagents that form a covalent bond with the active site of a target enzyme. This allows for:

Affinity Purification: An ABP containing a biotin (B1667282) tag can be used to selectively pull down active peptidases from a complex proteome for identification by mass spectrometry.

In-gel Fluorescence Scanning: An ABP linked to a fluorophore allows for the visualization of active enzyme bands directly in a protein gel, providing information on the enzyme's molecular weight and activity state.

Furthermore, the development of highly specific and sensitive substrates based on this scaffold holds potential for diagnostic applications. For instance, a substrate that is selectively cleaved by a peptidase biomarker present in bodily fluids could form the basis of a diagnostic assay for certain cancers or inflammatory diseases.

Future Prospects for Integrating this compound into Systems Biology Approaches

Systems biology aims to understand the complex interplay of molecular networks that govern cellular function. Peptidases form a critical part of the "degradome," the complete set of proteases in an organism. Integrating data from fluorogenic substrates like this compound can significantly enhance systems-level models of proteolysis.

Table 2: Integration into Systems Biology

| Data Type | Contribution to Systems Models |

|---|---|

| Quantitative Activity Data | Provides functional parameters for computational models of proteolytic cascades and signaling pathways. |

| Inhibitor Profiling | Helps to map the selectivity of inhibitors across the degradome, predicting potential off-target effects. |

| Substrate Specificity Profiles | Contributes to building predictive models of which proteins are likely to be cleaved by a specific peptidase. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.